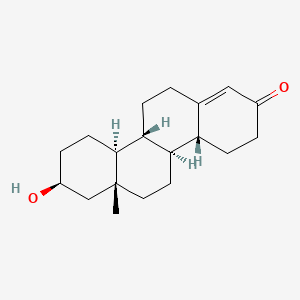
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one is a synthetic steroidal compound with a molecular formula of C19H28O2 and a molecular weight of 288.42 g/mol . It is structurally related to testosterone and is known for its anabolic-androgenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one typically involves the modification of the steroidal backbone. One common method includes the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one involves binding to androgen receptors, leading to the activation of specific genes that regulate protein synthesis and cellular growth. This compound exerts its effects by modulating the activity of molecular pathways involved in muscle growth, bone density, and secondary sexual characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: The primary male sex hormone with similar anabolic-androgenic properties.
Dihydrotestosterone: A more potent androgen that is derived from testosterone.
17beta-Hydroxy-5alpha-androstan-3-one: Another steroidal compound with similar biological activity.
Uniqueness
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
13421-98-2 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.431 |
IUPAC-Name |
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one |
InChI |
InChI=1S/C19H28O2/c1-19-9-8-16-15-6-3-13(20)10-12(15)2-5-17(16)18(19)7-4-14(21)11-19/h10,14-18,21H,2-9,11H2,1H3/t14-,15-,16+,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
ABHNHVZFKPSPJP-DTXAGUPXSA-N |
SMILES |
CC12CCC3C(C1CCC(C2)O)CCC4=CC(=O)CCC34 |
Synonyme |
17β-Hydroxy-D-homoestr-4-en-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















